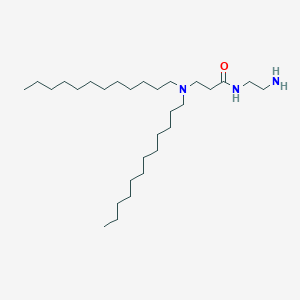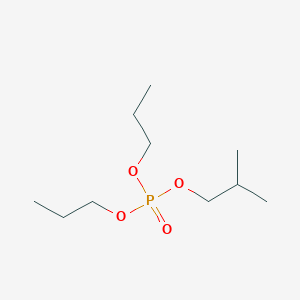
2-Methylpropyl dipropyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl dipropyl phosphate is an organophosphate compound with the molecular formula C10H23O4P. This compound is characterized by the presence of a phosphate group bonded to two propyl groups and one 2-methylpropyl group. Organophosphates are widely studied due to their diverse applications in various fields, including agriculture, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl dipropyl phosphate typically involves the esterification of phosphoric acid with 2-methylpropanol and propanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
H3PO4+C3H7OH+C4H9OH→C10H23O4P+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropyl dipropyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.
Oxidation: Oxidative reactions can convert the compound into its corresponding phosphoric acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, leading to the formation of different organophosphate derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out under acidic or basic conditions using water as the reagent.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Hydrolysis: Phosphoric acid, 2-methylpropanol, and propanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various organophosphate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylpropyl dipropyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylpropyl dipropyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisobutyl phthalate: Another organophosphate compound with similar structural features.
Bis(2-methylpropyl) benzene-1,2-dicarboxylate: A phthalate ester with comparable chemical properties.
Uniqueness
2-Methylpropyl dipropyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
646450-34-2 |
|---|---|
Formule moléculaire |
C10H23O4P |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
2-methylpropyl dipropyl phosphate |
InChI |
InChI=1S/C10H23O4P/c1-5-7-12-15(11,13-8-6-2)14-9-10(3)4/h10H,5-9H2,1-4H3 |
Clé InChI |
NWDMRJLNQJIIAH-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(OCCC)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


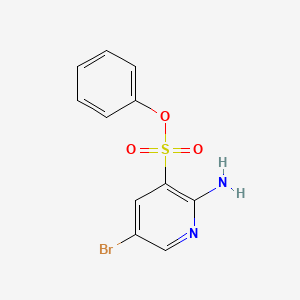
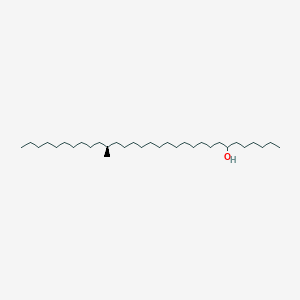

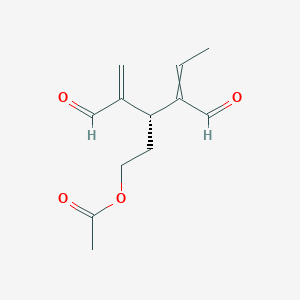
![N~2~-{[4-(Diethoxymethyl)phenyl]methyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B12594601.png)
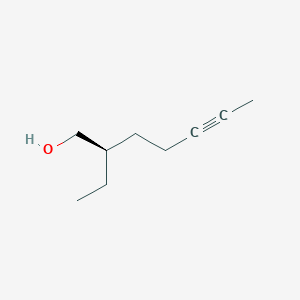
![Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12594609.png)
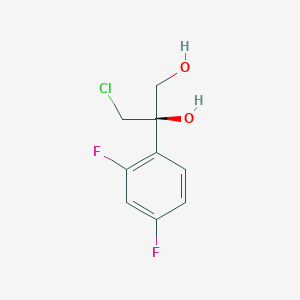


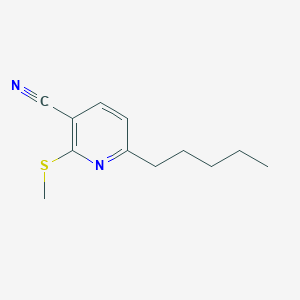
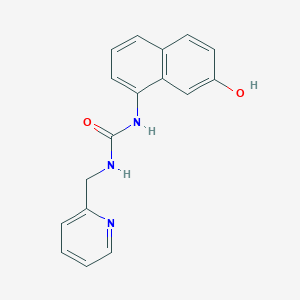
![2-[1-(lambda~1~-Thallanyl)cyclopenta-2,4-diene-1-carbonyl]phenyl acetate](/img/structure/B12594659.png)
